molecular formula C22H38ClNO4 B12423773 Fingolimod Mono-lactate-d4 (hydrochloride)

Fingolimod Mono-lactate-d4 (hydrochloride)

Cat. No.: B12423773
M. Wt: 420.0 g/mol
InChI Key: MAFNGOOPRPXFLL-ZBLPOJTCSA-N
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Preparation Methods

The preparation of Fingolimod Mono-lactate-d4 (hydrochloride) involves the synthesis of Fingolimod Mono-lactate followed by deuterium labeling. The synthetic route typically includes the following steps:

    Synthesis of Fingolimod Mono-lactate: This involves the reaction of Fingolimod with lactic acid under specific conditions to form the mono-lactate derivative.

    Deuterium Labeling: The incorporation of deuterium atoms is achieved through the use of deuterated reagents and solvents.

Chemical Reactions Analysis

Fingolimod Mono-lactate-d4 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Fingolimod Mono-lactate-d4 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer for quantitation during the drug development process.

    Biology: Studied for its effects on various biological pathways and processes.

    Medicine: Investigated for its potential therapeutic effects in diseases such as multiple sclerosis, Alzheimer’s disease, and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Fingolimod Mono-lactate-d4 (hydrochloride) exerts its effects through the modulation of sphingosine 1-phosphate receptors (S1PRs). The active metabolite, fingolimod-phosphate, acts on these receptors to bring about an array of pharmacological effects. These include the sequestration of lymphocytes in lymph nodes, thereby preventing them from contributing to an autoimmune reaction . Additionally, fingolimod induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations .

Comparison with Similar Compounds

Fingolimod Mono-lactate-d4 (hydrochloride) is unique due to its deuterium labeling, which can significantly affect its pharmacokinetic and metabolic profiles. Similar compounds include:

Properties

Molecular Formula

C22H38ClNO4

Molecular Weight

420.0 g/mol

IUPAC Name

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] 2-hydroxypropanoate;hydrochloride

InChI

InChI=1S/C22H37NO4.ClH/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-22(23,16-24)17-27-21(26)18(2)25;/h10-13,18,24-25H,3-9,14-17,23H2,1-2H3;1H/i16D2,17D2;

InChI Key

MAFNGOOPRPXFLL-ZBLPOJTCSA-N

Isomeric SMILES

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])OC(=O)C(C)O)N)O.Cl

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C(C)O)N.Cl

Origin of Product

United States

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